4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. This can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are involved in various biological processes . The compound’s effects are mediated through binding to these targets, leading to the disruption of their normal functions and subsequent biological effects.
Comparison with Similar Compounds
4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be compared with other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 6-chlorobenzothiazole
- 2-mercaptobenzothiazole
These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H16ClN3O3S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-chloro-N-(4-oxo-8-propoxypyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C20H16ClN3O3S/c1-2-9-27-14-7-8-16-17(10-14)28-20-22-11-15(19(26)24(16)20)23-18(25)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,23,25) |
InChI Key |
NIGHNAUTBZCMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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